N-(2-Fluoro-phenyl)-guanidine hydrochloride
Overview
Description
N-(2-Fluoro-phenyl)-guanidine hydrochloride is a chemical compound that features a guanidine group attached to a 2-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-phenyl)-guanidine hydrochloride typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-phenyl)-guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-(2-Fluoro-phenyl)-guanidine N-oxide.
Reduction: N-(2-Fluoro-phenyl)-amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoro-phenyl)-guanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-phenyl)-guanidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-phenyl)-guanidine hydrochloride
- N-(2-Bromo-phenyl)-guanidine hydrochloride
- N-(2-Methyl-phenyl)-guanidine hydrochloride
Uniqueness
N-(2-Fluoro-phenyl)-guanidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target molecules compared to other halogenated or alkylated analogs.
Biological Activity
N-(2-Fluoro-phenyl)-guanidine hydrochloride is a guanidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its interaction with various molecular targets, making it a candidate for therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
This compound features a guanidine group linked to a 2-fluorophenyl ring. The synthesis typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions, often utilizing hydrochloric acid to form the hydrochloride salt. This method can be scaled for industrial production, optimizing yield and purity through advanced techniques such as continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl ring engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against multidrug-resistant strains, displaying bactericidal activity superior to conventional antibiotics like tobramycin and meropenem. In vitro studies suggest low cytotoxicity against human cell lines, indicating a favorable selectivity index .
Table 1: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) | Bactericidal Activity |
---|---|---|
Pseudomonas aeruginosa | 4 | Yes |
Staphylococcus aureus | 8 | Yes |
Escherichia coli | 2 | Yes |
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with an IC50 value significantly lower than that of established chemotherapeutics like 5-Fluorouracil. Its selectivity for cancerous cells over non-cancerous cells suggests potential for targeted cancer therapies .
Table 2: Anticancer Activity
Cell Line | IC50 (µM) | Selectivity Index (Cancer/Normal) |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | 19-fold |
MCF10A (Normal) | 2.4 |
Case Studies
- Study on Multidrug-Resistant Strains : A study demonstrated that this compound exhibited potent bactericidal activity against multidrug-resistant isolates from cystic fibrosis patients, outperforming traditional antibiotics in efficacy and showing minimal toxicity in human cell assays .
- Anticancer Research : Another investigation revealed that this compound effectively inhibited lung metastasis in a TNBC mouse model, showcasing its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-(2-fluorophenyl)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIHNUEYIXCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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